molecular formula C13H9NO3 B11880425 7-Methoxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one CAS No. 87308-11-0

7-Methoxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one

Cat. No.: B11880425
CAS No.: 87308-11-0
M. Wt: 227.21 g/mol
InChI Key: NKGJRTRPUAAQBE-UHFFFAOYSA-N
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Description

7-METHOXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE is a heterocyclic compound that belongs to the chromenopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 7-METHOXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE consists of a chromene ring fused with a pyridine ring, with a methoxy group attached at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-METHOXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE typically involves multi-component reactions. One efficient method is the one-pot synthesis, which involves the reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium . This method is environmentally friendly and avoids traditional purification methods.

Industrial Production Methods: Industrial production of 7-METHOXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-METHOXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromenopyridines.

Scientific Research Applications

7-METHOXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antibacterial, anti-inflammatory, and anticancer activities.

    Medicine: It is being investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-METHOXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 7-METHOXY-5H-CHROMENO[3,4-C]PYRIDIN-5-ONE is unique due to the presence of the methoxy group, which enhances its biological activity and potential therapeutic applications.

Biological Activity

7-Methoxy-5H-benzopyrano[3,4-c]pyridin-5-one is a heterocyclic compound belonging to the chromenopyridine family. Its structure features a fused chromene and pyridine ring with a methoxy group at the 7th position. This unique configuration contributes to its diverse biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C13H9NO3
  • Molecular Weight : 227.21 g/mol
  • Structural Characteristics : The compound's methoxy substitution enhances its biological activity and therapeutic potential.

Anticancer Properties

Research indicates that 7-methoxy-5H-benzopyrano[3,4-c]pyridin-5-one exhibits significant anticancer properties. It has been shown to interact with specific molecular targets involved in cell proliferation and apoptosis. Notably, it modulates the MAPK/ERK signaling pathway, which is critical for regulating cell growth and inducing apoptosis .

Case Study: Anticancer Mechanism

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was found to induce apoptosis in human cancer cells by activating caspases and altering mitochondrial membrane potential .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In various studies, it has displayed inhibitory effects against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest potent antibacterial activity comparable to established antibiotics .

Table 1: Antimicrobial Activity of 7-Methoxy-5H-benzopyrano[3,4-c]pyridin-5-one

MicroorganismMIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.25
Staphylococcus aureus0.15
Candida albicans0.83

The biological activity of 7-methoxy-5H-benzopyrano[3,4-c]pyridin-5-one is attributed to its ability to bind to specific enzymes and receptors involved in cellular processes. Molecular docking studies have shown that it interacts effectively with targets such as DNA gyrase and MurD, which are essential for bacterial cell wall synthesis .

Binding Interactions

The compound forms key interactions at the active site of DNA gyrase through hydrogen bonds and pi-stacking interactions, which are crucial for its antibacterial efficacy .

Safety and Toxicity Profile

Toxicity assessments have been conducted using human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). Results indicate that while the compound exhibits cytotoxic effects, it demonstrates a favorable safety profile with IC50 values suggesting low toxicity at therapeutic concentrations .

Properties

CAS No.

87308-11-0

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

7-methoxychromeno[3,4-c]pyridin-5-one

InChI

InChI=1S/C13H9NO3/c1-16-11-4-2-3-9-8-5-6-14-7-10(8)13(15)17-12(9)11/h2-7H,1H3

InChI Key

NKGJRTRPUAAQBE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C3=C2C=CN=C3

Origin of Product

United States

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